

"minimizing microcracking in thick electroplated gold-zinc alloys"

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Technical Support Center: Gold-Zinc Alloy Electroplating

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing microcracking in thick electroplated gold-zinc alloys.

Troubleshooting Guide

This guide addresses common issues encountered during the electroplating of thick gold-zinc alloys that can lead to microcracking.

Q1: What are the primary causes of microcracking in our thick gold-zinc deposits?

A1: Microcracking in thick electroplated coatings is most often a result of high internal stress within the deposit. This stress can be either tensile (tending to pull the deposit apart) or compressive (tending to push it together). When the stress exceeds the tensile strength of the deposited alloy, cracks will form to relieve that stress. The most common sources of high internal stress are:

• Imbalanced Bath Chemistry: Incorrect concentrations of gold, zinc, or additives can significantly alter the crystal structure and stress of the deposit.

Troubleshooting & Optimization





- Inappropriate Plating Parameters: Operating outside the optimal ranges for current density and temperature is a frequent cause of stress.[1][2]
- Organic Contamination: Breakdown products from additives or contamination from external sources can be incorporated into the deposit, leading to brittleness and high stress.
- Hydrogen Embrittlement: The co-deposition of hydrogen, particularly at high current densities, can lead to the formation of voids and internal pressure, resulting in cracking.[1]

Q2: We are observing cracking and peeling of our gold-zinc layer. How can we improve adhesion and reduce this defect?

A2: Cracking and peeling are often related defects. While high stress causes the cracking, poor adhesion allows the deposit to lift or peel away from the substrate.[3][4] To address this, consider the following:

- Substrate Preparation: Inadequate cleaning or activation of the substrate surface is a
 primary cause of poor adhesion.[4][5] Ensure all oils, oxides, and other contaminants are
 removed. A double zincate process can be beneficial for aluminum alloy substrates to
 improve bonding strength.[6]
- Current Interruption: Any interruption in the electrical current during plating can create a laminated deposit with poor layer-to-layer adhesion, leading to peeling.[1][4]
- Underlying Layers: Ensure any underplates (e.g., nickel) are of high quality and are properly activated before gold-zinc plating.
- Reduce Internal Stress: Follow the recommendations in this guide for minimizing internal stress, as this will reduce the forces pulling the deposit away from the substrate.

Q3: How do we control the internal stress of the gold-zinc deposit?

A3: Controlling internal stress is key to preventing microcracking. This is achieved by carefully managing the plating bath composition and operating parameters.

• Optimize Current Density: Both excessively high and low current densities can increase stress.[1] A moderate current density is typically optimal.



- Control Bath Temperature: Temperature affects deposition efficiency, grain structure, and the
 activity of additives. Operating within the recommended temperature range is crucial.[4][7]
 Increasing temperature has been shown to increase residual stress in some gold plating
 systems.[7]
- Utilize Stress-Relieving Additives: Certain organic or metallic additives can be added to the bath to modify the grain structure and reduce internal stress.[8] Thallium is a known additive in some gold baths that can affect the deposit's properties.[9]
- Maintain Bath Purity: Regularly filter the plating solution to remove particulate and organic contaminants.

Quantitative Data Summary: Plating Parameters vs. Internal Stress

The following table provides an overview of how key plating parameters can influence the internal stress of the gold-zinc deposit. The values presented are illustrative and the optimal parameters for your specific process should be determined experimentally.



Parameter	Low Range	Moderate Range	High Range	Effect on Tensile Stress
Current Density	< 1 A/dm²	1 - 5 A/dm²	> 5 A/dm²	High at both low and high extremes
Bath Temperature	< 50°C	50 - 65°C	> 65°C	Generally increases with temperature[7]
Zinc Concentration	Low	Optimal	High	Can increase tensile stress at low levels[10]
Stress Reducer Additive	Low	Optimal	High	Decreases stress; may have negative effects at high concentrations

Frequently Asked Questions (FAQs)

- Q: Can the wrong type of additive cause microcracking? A: Yes. While some additives are designed to reduce stress, others, such as brighteners or hardness modifiers, can increase the internal stress of the deposit if used at incorrect concentrations.[8] It is critical to use additives specifically formulated for thick, low-stress deposits.
- Q: Does the thickness of the deposit affect the likelihood of microcracking? A: Yes, thicker deposits are more prone to microcracking. As the deposit thickness increases, the total internal stress accumulates. Once this cumulative stress surpasses the material's tensile strength, cracking will occur.
- Q: Can post-plating heat treatment help in reducing microcracking? A: While heat treatment can relieve stress in some electrodeposited metals, it can be problematic for gold-zinc alloys. Heating can lead to changes in the alloy's phase structure, potentially causing increased brittleness or the formation of undesirable intermetallic compounds. Any heat treatment protocol should be thoroughly tested.



Q: We noticed an increase in cracking after replenishing our plating bath. What could be the cause? A: This issue often points to an imbalance introduced during replenishment. It could be an over-addition of a component, such as a brightener or zinc, or the introduction of contaminants from the replenishment chemicals. It is also possible that the new solution has a different temperature, which can induce stress.[4]

Q: How can we test for high internal stress before it leads to cracking? A: Several methods can be used to measure the internal stress of a deposit, such as bent strip tests or wafer curvature measurements.[11] For a more practical, in-process check, a Hull cell test can be used to visually assess the deposit's quality across a range of current densities and identify regions of high stress (e.g., where the deposit is dull or brittle).

Experimental Protocols Methodology: Hull Cell Test for Optimizing Additive Concentration

The Hull cell is a miniature plating tank that allows for the evaluation of the plating bath's performance over a wide range of current densities on a single test panel.

Objective: To determine the optimal concentration of a stress-reducing additive to minimize cracking in a gold-zinc alloy deposit.

Materials:

- 267 mL Hull cell
- Gold-zinc plating solution
- Anode (appropriate for the plating chemistry)
- Polished brass or steel Hull cell panels
- Rectifier (DC power supply)
- · Heater and thermometer
- Magnetic stirrer (optional)



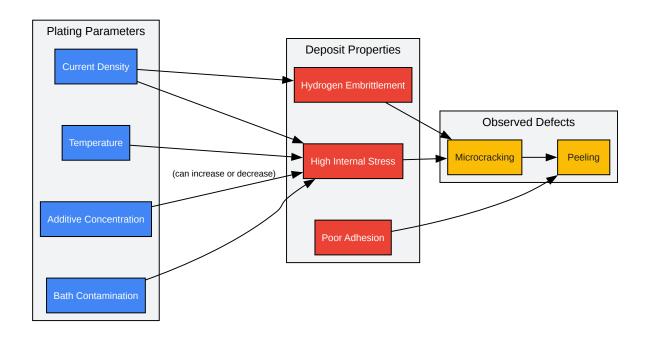
· Stress-reducing additive of interest

Procedure:

- Fill the Hull cell with 267 mL of the gold-zinc plating solution.
- Heat the solution to the desired operating temperature and maintain it.
- Place the anode in the Hull cell.
- Clean and activate a Hull cell panel according to standard procedures.
- Place the clean panel in the Hull cell.
- Set the rectifier to the desired total current (e.g., 1 Amp).
- Plate for a set amount of time (e.g., 10 minutes).
- Remove, rinse, and dry the panel.
- Examine the panel for brightness, cracking, and overall deposit quality across the current density range (the low current density end is on the side farther from the anode, and the high current density end is closer).
- Add a small, known amount of the stress-reducing additive to the Hull cell.
- Stir to ensure the additive is well-mixed.
- Repeat steps 4-9 with a new panel.
- Continue this process, incrementally increasing the additive concentration, until the optimal deposit quality is observed. The ideal concentration will produce a crack-free, uniform deposit over the widest possible current density range.

Visualizations Logical Relationships in Microcracking



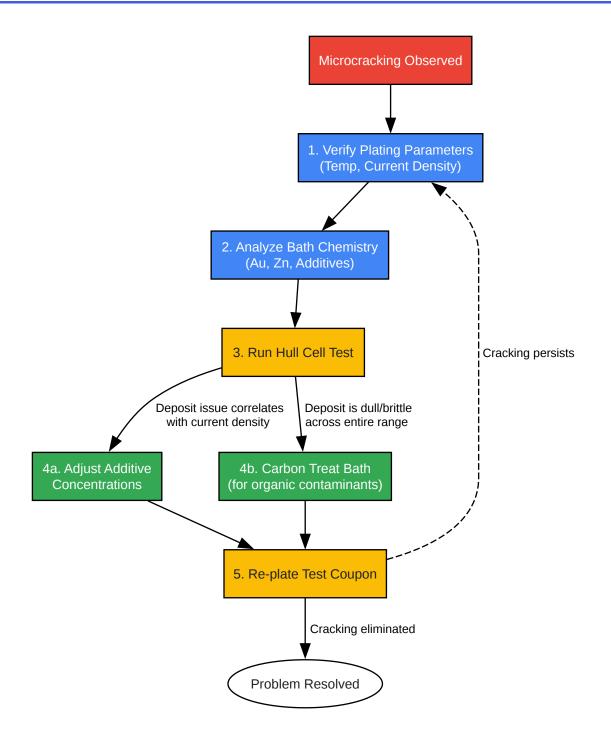


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Caption: Cause-and-effect diagram for microcracking in gold-zinc plating.

Experimental Workflow for Troubleshooting





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Caption: Systematic workflow for troubleshooting microcracking issues.

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